3-Cyclopropyl-1,4-thiazepane hydrochloride
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Overview
Description
3-Cyclopropyl-1,4-thiazepane hydrochloride is a chemical compound with the CAS Number: 2137647-48-2 . It has a molecular weight of 193.74 . The IUPAC name for this compound is 3-cyclopropyl-1,4-thiazepane hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-1,4-thiazepane hydrochloride is 1S/C8H15NS.ClH/c1-4-9-8(6-10-5-1)7-2-3-7;/h7-9H,1-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Cyclopropyl-1,4-thiazepane hydrochloride is a powder that is stored at room temperature . Its molecular weight is 193.74 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives are recognized for their wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. The literature review by Leoni et al. (2014) emphasizes the thiazole ring as a critical scaffold for medicinal chemistry, particularly focusing on inhibitors of phosphatidylinositol-3-kinase, protein kinase, and enzymes related to metabolism, highlighting the compound's versatility in targeting different biological pathways [Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2014)].
Synthesis and Biological Significance of Thiazole Derivatives
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, highlighting the diverse synthetic methods and pharmaceutical significance of these heterocyclics. These compounds exhibit a broad spectrum of biological activities against various fungal and bacterial strains, suggesting the potential utility of similar structures in developing new therapeutic agents [Yusuf, M., & Jain, P. (2014)].
Cyclophosphamide in Clinical Use
Cyclophosphamide, a compound containing the cyclopropyl group, is an alkylating agent with extensive clinical use in cancer chemotherapy and as an immunosuppressant in autoimmune diseases. It exemplifies the therapeutic potential of cyclopropyl-containing compounds, providing insights into the clinical relevance of structural analogs like "3-Cyclopropyl-1,4-thiazepane hydrochloride" [Ahmed, A., & Hombal, S. (1984)].
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Future Directions
While specific future directions for 3-Cyclopropyl-1,4-thiazepane hydrochloride are not available, research into cyclopropane-containing compounds is ongoing due to their significant role in medicinal chemistry . The development of robust synthetic methods for the generation of diverse heterocyclic molecules is a key objective in drug discovery .
Mechanism of Action
Mode of Action
The mode of action of 3-Cyclopropyl-1,4-thiazepane hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities .
properties
IUPAC Name |
3-cyclopropyl-1,4-thiazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-4-9-8(6-10-5-1)7-2-3-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZRWFIFGZFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1,4-thiazepane hydrochloride |
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